molecular formula C11H13N3 B1444237 5-ethyl-1-phenyl-1H-pyrazol-4-amine CAS No. 1521280-31-8

5-ethyl-1-phenyl-1H-pyrazol-4-amine

Cat. No.: B1444237
CAS No.: 1521280-31-8
M. Wt: 187.24 g/mol
InChI Key: XCEDMRSFBJDDIG-UHFFFAOYSA-N
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Description

5-ethyl-1-phenyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C11H13N3. It belongs to the class of pyrazole derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by a five-membered ring structure containing two adjacent nitrogen atoms, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-1-phenyl-1H-pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction temperature is maintained between 60-80°C .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-1-phenyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-ethyl-1-phenyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits biological activity and is used in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.

    Industry: The compound is used in the production of dyes, agrochemicals, and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-3-methyl-1H-pyrazol-5-amine
  • 1-phenyl-4-methyl-1H-pyrazol-5-amine
  • 1-phenyl-1H-pyrazol-5-amine

Uniqueness

5-ethyl-1-phenyl-1H-pyrazol-4-amine is unique due to the presence of an ethyl group at the 5-position of the pyrazole ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, the ethyl group can influence the compound’s lipophilicity, affecting its solubility and membrane permeability .

Properties

IUPAC Name

5-ethyl-1-phenylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-2-11-10(12)8-13-14(11)9-6-4-3-5-7-9/h3-8H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEDMRSFBJDDIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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